molecular formula C20H18N4O2 B12164464 N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B12164464
M. Wt: 346.4 g/mol
InChI Key: XYIOGCRDGWNQPP-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:

Preparation Methods

Synthesis:: Compound X can be synthesized through a multistep process. One possible route involves coupling tryptamine (1) with a phthalazine derivative (2) via an amide bond formation. Here’s a simplified scheme:

Synthesis of Compound XStep 1:Tryptamine+IbuprofenDCCCompound X\text{Synthesis of Compound X} \\ \text{Step 1:} \quad \text{Tryptamine} + \text{Ibuprofen} \xrightarrow{\text{DCC}} \text{Compound X} Synthesis of Compound XStep 1:Tryptamine+IbuprofenDCC​Compound X

    Tryptamine (1): A naturally occurring compound derived from tryptophan, tryptamine serves as the indole component in Compound X.

    Ibuprofen (2): A well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen contributes the phthalazine moiety.

    N, N’-dicyclohexylcarbodiimide (DCC): A dehydrating agent facilitates the amide bond formation.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions, scalability, and purification processes.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidative transformations may modify the indole or phthalazine portions.

    Reduction: Reduction reactions could alter functional groups.

    Substitution: Substituents on the aromatic rings may be replaced.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and halogens (for substitution) are relevant.

    Major Products: These depend on reaction conditions and substituents but could include hydroxylated, alkylated, or halogenated derivatives.

Scientific Research Applications

Compound X’s versatility extends across disciplines:

    Chemistry: As a synthetic target, it offers insights into amide bond formation and heterocyclic chemistry.

    Biology: Investigate its interactions with enzymes, receptors, or cellular processes.

    Medicine: Explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.

    Industry: Consider applications in materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Compound X is unique due to its specific combination of indole and phthalazine moieties, related compounds include:

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-23-20(26)16-8-4-3-7-15(16)18(22-23)19(25)21-11-13-24-12-10-14-6-2-5-9-17(14)24/h2-10,12H,11,13H2,1H3,(H,21,25)

InChI Key

XYIOGCRDGWNQPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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